N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide
Description
Properties
Molecular Formula |
C24H26N2O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H26N2O2S/c1-16-17(2)29-24(25-23(27)19-8-10-21(28-3)11-9-19)22(16)15-26-13-12-18-6-4-5-7-20(18)14-26/h4-11H,12-15H2,1-3H3,(H,25,27) |
InChI Key |
FAIGVFDSKRSPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1CN2CCC3=CC=CC=C3C2)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Functionalization
The 4,5-dimethylthiophen-2-amine precursor is synthesized via a Gewald reaction, which involves the condensation of ketones with elemental sulfur and cyanoacetates. For example:
Key Conditions :
-
Solvent: Ethanol or DMF.
-
Temperature: 80–100°C for 6–12 hours.
-
Yield: 60–75% after recrystallization.
Amide Bond Formation with 4-Methoxybenzamide
Activation of 4-Methoxybenzoic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 4-methoxybenzoyl chloride:
Conditions :
-
Reflux in anhydrous toluene for 3 hours.
-
Yield: >95% (crude).
Coupling to Thiophene Amine
The activated acid is coupled to 3-(3,4-dihydroisoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-amine using a Schlenk line under inert conditions:
Optimized Protocol :
-
Base : Triethylamine (2.5 equiv).
-
Solvent : Anhydrous dichloromethane.
-
Temperature : 0°C to room temperature, 4 hours.
-
Workup : Washing with 1M HCl, brine, and NaHCO₃.
-
Purification : Recrystallization from ethanol/water (3:1).
-
Yield : 65–70%.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, Ar–H), 6.92 (d, J=8.8 Hz, 2H, Ar–H), 3.86 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂N), 2.89–2.78 (m, 4H, dihydroisoquinoline CH₂), 2.34 (s, 6H, thiophene-CH₃).
-
MS (ESI) : m/z 448.2 [M+H]⁺.
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| Thiophene synthesis | 72 | 98.5 | Uncyclized ketone (1.2%) |
| Mannich alkylation | 68 | 97.8 | Over-alkylation (2.1%) |
| Amide coupling | 70 | 99.1 | Hydrolyzed acid (0.9%) |
Challenges and Optimization Strategies
Regioselectivity in Thiophene Substitution
The electron-donating methyl groups at positions 4 and 5 direct electrophilic substitution to the 3-position. However, competing reactions at the 2-position necessitate careful control of reaction stoichiometry and temperature.
Stability of Dihydroisoquinoline
The dihydroisoquinoline moiety is prone to oxidation under acidic conditions. Use of degassed solvents and inert atmospheres improves stability during alkylation.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway employs reductive amination between 3-formyl-4,5-dimethylthiophen-2-amine and dihydroisoquinoline using NaBH₃CN:
Yield : 60–65%, with reduced byproduct formation.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) accelerates the amide coupling step, achieving 75% yield with reduced reaction time.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings, respectively, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogens (chlorine, bromine), organolithium, and Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and N-oxides.
Reduction: Reduced isoquinoline derivatives and amines.
Substitution: Halogenated derivatives and organometallic adducts.
Scientific Research Applications
N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Differences and Implications
- Heterocyclic Core: The target’s thiophene offers moderate aromaticity and metabolic stability compared to oxadiazole () or thiazole (), which are more polar and prone to hydrolysis .
Functional Groups :
- The target’s methoxybenzamide provides a balance of hydrophobicity and hydrogen-bonding capacity, contrasting with sulfonyl groups in –4, which increase polarity but reduce membrane permeability .
- Triethoxy substituents () improve water solubility but may hinder blood-brain barrier penetration compared to the target’s single methoxy group .
Spectral Characterization
- IR Spectroscopy : The target’s benzamide carbonyl stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in , confirming successful amidation . Absence of S–H stretches (~2500–2600 cm⁻¹) in tautomeric triazoles () underscores the importance of tautomer analysis for structural validation .
- NMR: The dihydroisoquinoline’s protons (δ 2.5–4.0 ppm) and thiophene’s aromatic protons (δ 6.5–7.5 ppm) would distinguish the target from sulfonyl-containing analogs (–4), which exhibit downfield shifts for sulfonyl-attached protons .
Biological Activity
N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydroisoquinoline moiety : Known for various biological activities including antitumor properties.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Methoxybenzamide group : Often associated with enhanced solubility and biological activity.
The chemical formula is , indicating a complex structure that allows for diverse interactions within biological systems.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit potent antitumor activity. For instance:
- Inhibition of PRMT5 : A study highlighted that derivatives targeting protein arginine methyltransferases (PRMT5) showed significant anti-proliferative effects against various cancer cell lines. Compound 46, a related derivative, displayed an IC50 of 8.5 nM against PRMT5 and exhibited anti-tumor activity in xenograft models .
| Compound | Target | IC50 (nM) | Cancer Cell Line |
|---|---|---|---|
| Compound 46 | PRMT5 | 8.5 | MV4-11 |
| GSK-3326595 | PRMT5 | 5.5 | MV4-11 |
Cytotoxic Properties
The cytotoxic effects of similar compounds have been evaluated across various human cancer cell lines:
- General Findings : A review indicated that multiple derivatives showed significant growth inhibition in lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| A549 | Various | Significant inhibition |
| SK-MEL-2 | 21 | 4.27 |
| SK-OV-3 | Various | Significant inhibition |
The mechanisms underlying the biological activities of this compound include:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in the sub-G1 phase in cancer cells, indicating apoptosis.
- Caspase Activation : Activation of caspases (e.g., caspase-3 and caspase-8) has been implicated in the induction of apoptosis by these compounds .
Case Studies
Several studies have focused on the efficacy of compounds similar to this compound:
- Anticancer Evaluation in Xenograft Models : In vivo studies demonstrated that these compounds could significantly reduce tumor size in mouse models bearing human cancer xenografts.
- Structure–Activity Relationship Studies : Research has shown that modifications to the substituents on the phenyl ring can significantly affect the cytotoxic activity against specific cancer types .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including amide bond formation and functionalization of the thiophene and dihydroisoquinoline moieties. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual addition of reagents to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, while protic solvents (e.g., ethanol) may enhance cyclization .
- Catalysts : Use of EDCI/HOBt for amide coupling minimizes racemization and improves yield .
- Validation : Monitor reaction progress via TLC or HPLC. Purity can be confirmed using reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. How should researchers characterize the structural integrity of this compound?
- Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at 4-position, dihydroisoquinoline methylene protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₈H₃₁N₂O₂S) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing interactions .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular docking : Use Glide (Schrödinger Suite) for flexible ligand docking. The OPLS-AA force field and Monte Carlo sampling improve pose accuracy .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with VMD .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and prioritize targets .
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Answer :
- Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Off-target profiling : Screen against related targets (e.g., kinase panels) to identify cross-reactivity .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies are effective for deriving structure-activity relationships (SAR) for analogs of this compound?
- Answer :
- Fragment-based design : Replace the 4-methoxybenzamide group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to modulate target binding .
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to assess π-π stacking requirements .
- 3D-QSAR : Build CoMFA/CoMSIA models using aligned bioactive conformations to predict potency trends .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Answer :
- Kinase inhibition profiling : Use ADP-Glo™ assays for high-throughput screening against a panel of 100+ kinases .
- Cellular assays : Measure phospho-ERK/STAT3 levels via Western blot in cancer cell lines (e.g., HeLa or A549) .
- Counter-screening : Test against non-kinase targets (e.g., GPCRs) to confirm selectivity .
Q. How can researchers address low solubility during formulation for in vivo studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
